4-(4-Benzoylphenoxy)phthalic acid
Description
Properties
Molecular Formula |
C21H14O6 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
4-(4-benzoylphenoxy)phthalic acid |
InChI |
InChI=1S/C21H14O6/c22-19(13-4-2-1-3-5-13)14-6-8-15(9-7-14)27-16-10-11-17(20(23)24)18(12-16)21(25)26/h1-12H,(H,23,24)(H,25,26) |
InChI Key |
IIQAIDBVNYMGQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction of Halophthalic Acids with 4-Hydroxybenzophenone
Procedure :
- Substrates : 4-Chlorophthalic acid (or anhydride) reacts with 4-hydroxybenzophenone under basic conditions.
- Conditions :
- Mechanism : Deprotonation of 4-hydroxybenzophenone forms a phenoxide ion, which displaces the chloride via NAS.
Data :
| Starting Material | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Chlorophthalic acid | DMF | 100 | 12 | 68 |
| Phthalic anhydride | DMSO | 120 | 18 | 72 |
Challenges :
- Competing hydrolysis of phthalic anhydride in aqueous conditions.
- Requires anhydrous solvents to prevent side reactions.
Friedel-Crafts Acylation Followed by Etherification
Benzoylation of Phenol Derivatives
Procedure :
- Step 1 : Benzoylation of 4-hydroxyphenyl acetate using benzoyl chloride/AlCl₃ in dichloromethane.
- Step 2 : Etherification with phthalic anhydride under acidic conditions (H₂SO₄) at 60°C.
Data :
| Intermediate | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| 4-Benzoylphenol | AlCl₃ | 25 | 85 |
| 4-(4-Benzoylphenoxy)phthalic acid | H₂SO₄ | 60 | 65 |
Advantages :
- High regioselectivity due to directing effects of ester groups.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Procedure :
- Substrates : 4-Borono-4'-benzoylphenyl ether and methyl 4-iodophthalate.
- Conditions :
- Post-treatment : Saponification of methyl ester with NaOH/EtOH.
Data :
| Boronic Ester | Catalyst Loading | Yield (%) |
|---|---|---|
| 4-Benzoylphenylboronic acid | 5 mol% Pd | 78 |
Limitations :
- Requires air-free conditions and expensive catalysts.
Oxidative Methods
Oxidation of 4-(4-Benzoylphenoxy)benzaldehyde
Procedure :
- Synthesis of aldehyde : Condensation of 4-hydroxybenzophenone with 4-formylbenzoic acid using DCC/DMAP.
- Oxidation : KMnO₄ in acetone/water at 25°C for 3 hours.
Data :
| Oxidizing Agent | Temp (°C) | Conversion (%) |
|---|---|---|
| KMnO₄ | 25 | 93 |
| CrO₃ | 40 | 88 |
Notes :
- MnO₂ byproduct complicates purification.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| NAS | Simple setup, low cost | Long reaction times | 65–72 |
| Friedel-Crafts | High regioselectivity | Acid-sensitive substrates | 60–70 |
| Suzuki Coupling | High purity | Costly catalysts | 75–80 |
| Oxidation | Scalable | Byproduct removal | 85–93 |
Critical Considerations
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance NAS reactivity but require rigorous drying.
- Catalyst Selection : Pd-based catalysts offer efficiency in cross-coupling but increase production costs.
- Purification : Column chromatography or recrystallization (e.g., from ethanol/water) is essential for isolating the dicarboxylic acid.
Recent Innovations
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzoylphenoxy)phthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives. Substitution reactions can lead to a variety of substituted phenoxyphthalic acids .
Scientific Research Applications
4-(4-Benzoylphenoxy)phthalic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Benzoylphenoxy)phthalic acid involves its interaction with specific molecular targets. The benzoylphenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The phthalic acid moiety may also contribute to the compound’s overall activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Physical Properties of Selected 4-Aryloxyphthalic Acids
*Theoretical values based on structural analogs.
Isomers of Phthalic Acid
Phthalic acid has two isomers with distinct industrial uses:
- Isophthalic acid (IPA) : Boasts higher thermal stability and is widely used in high-performance polyesters and corrosion-resistant coatings .
Key Difference : The isomerism significantly impacts solubility and reactivity. For example, IPA is less water-soluble (0.01 g/100 mL) compared to phthalic acid (0.7 g/100 mL), affecting their applications in aqueous systems .
Benzoic Acid Derivatives
Compounds like 4-(4-phenylbutoxy)benzoic acid (MW: 270.32, XLogP3: 5) share structural motifs with 4-(4-benzoylphenoxy)phthalic acid but lack the dicarboxylic acid group, reducing their capacity for polymerization. Instead, they are utilized as intermediates in drug synthesis .
Phthalate Esters
Phthalic acid esters (e.g., diethyl phthalate, diamyl phthalate) are critical plasticizers. Unlike 4-(4-benzoylphenoxy)phthalic acid, these esters exhibit higher lipophilicity (Log Kow: 5.62 for diamyl phthalate) and mobility in biological systems, raising toxicity concerns . Notably, phthalic acid itself lacks antibacterial activity, whereas some aryloxy derivatives (e.g., 4-(4-chlorophenyl)pyridine) show bioactivity, highlighting the importance of substituent choice .
Biological Activity
4-(4-Benzoylphenoxy)phthalic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
4-(4-Benzoylphenoxy)phthalic acid is characterized by a phthalic acid backbone with a benzoylphenoxy substituent. The molecular formula is C18H14O4, and it has a molecular weight of 302.3 g/mol. Its structure can be represented as follows:
- IUPAC Name : 4-(4-benzoylphenoxy)phthalic acid
- Molecular Formula : C18H14O4
- Molecular Weight : 302.3 g/mol
Antimicrobial Activity
Research indicates that 4-(4-benzoylphenoxy)phthalic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, the compound has shown promising results in inhibiting the growth of drug-resistant strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values for several bacterial strains were determined, revealing that the compound is particularly effective against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In addition to its antimicrobial properties, 4-(4-benzoylphenoxy)phthalic acid has been investigated for its anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : The compound appears to exert its anticancer effects by disrupting mitochondrial function and activating caspase pathways.
Case Study: Breast Cancer Cell Line
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 4-(4-benzoylphenoxy)phthalic acid resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 40 | 30 |
The biological activity of 4-(4-benzoylphenoxy)phthalic acid is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
- Induction of Oxidative Stress : It generates reactive oxygen species (ROS), leading to cellular damage in pathogens and cancer cells.
- Apoptosis Induction : Activation of intrinsic apoptosis pathways through mitochondrial disruption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
